Ammonium oxalate

Vue d'ensemble

Description

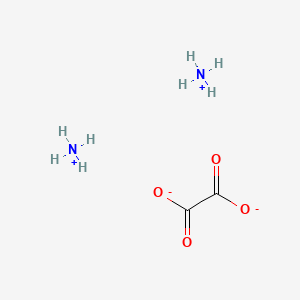

Ammonium oxalate, with the molecular formula C₂H₈N₂O₄, is the ammonium salt of oxalic acid. It exists as a colorless, odorless crystalline solid under standard conditions . Key properties and applications include:

- Analytical Chemistry: Used to precipitate calcium ions (Ca²⁺) in serum analysis, enabling accurate quantification .

- Industrial Applications: Acts as a reducing agent in synthesis processes (e.g., ferrite nanoparticles ) and improves pectin extraction efficiency from orange peels .

- Biological Relevance: Forms complexes with metals like calcium and lead, influencing urinary stone composition .

Structurally, oxalic acid dissociates into hydrogen oxalate (HC₂O₄⁻) or oxalate dianions (C₂O₄²⁻), which bind to ammonium ions (NH₄⁺) . Its reactivity with hypochlorite and role in phosphorus adsorption in sediments highlight its environmental significance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium oxalate can be synthesized by reacting oxalic acid with ammonium carbonate in an aqueous environment. The typical preparation involves dissolving 100 grams of oxalic acid in 800 milliliters of water and then neutralizing it with approximately 83 grams of ammonium carbonate. The solution can be gently warmed before the neutralization to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction between oxalic acid and ammonium carbonate is carefully controlled to ensure high purity and yield. The resulting solution is then crystallized to obtain the solid this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in substitution reactions where the oxalate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: It can reduce metal ions in solution, such as the reduction of ferric ions (Fe3+) to ferrous ions (Fe2+).

Substitution: Acidic conditions often facilitate substitution reactions involving this compound.

Major Products:

Oxidation: Carbon dioxide (CO2) and water (H2O).

Reduction: Reduced metal ions, such as Fe2+.

Substitution: Various oxalate salts depending on the substituting anion.

Applications De Recherche Scientifique

Analytical Chemistry

Detection and Quantification of Metals

Ammonium oxalate is widely used as a reagent for the detection and quantification of various metals, including calcium, lead, and rare earth elements. It acts as a chelating agent that forms stable complexes with these metals, facilitating their analysis through techniques such as spectrophotometry and chromatography .

Case Study: Calcium Determination

In a study involving soil samples, this compound was employed to extract calcium from clay minerals. The method demonstrated high efficiency in recovering calcium, highlighting its utility in soil chemistry .

Metallurgy

Reducing Agent in Metal Extraction

this compound serves as a reducing agent in the extraction of precious metals like gold. It aids in the leaching process, enhancing the recovery rates of these metals from ores .

Case Study: Gold Recovery

Research indicated that using this compound in gold extraction processes significantly increased the yield compared to traditional methods. The compound's ability to reduce metal ions was crucial in optimizing extraction efficiency .

Environmental Science

Soil Remediation

this compound is utilized in soil remediation efforts, particularly for its ability to solubilize heavy metals from contaminated soils. Its application can enhance the mobility of metals, making them easier to extract or immobilize .

Case Study: Heavy Metal Extraction

A study examined the effectiveness of this compound in extracting lead from contaminated urban soils. The results showed a substantial reduction in lead concentration post-treatment, confirming its efficacy as an environmental remediation agent .

Cultural Heritage Conservation

Stone Treatment

this compound is increasingly used in the conservation of historical stone structures. It acts as a poultice to consolidate porous limestone and protect against acid attack while retaining water transport properties .

Case Study: Historical Wall Treatment

In a project involving a seventeenth-century garden wall, a 5% this compound poultice was applied. The treatment resulted in the formation of calcium oxalate (whewellite) and mobilized existing salts within the stone, enhancing both structural integrity and aesthetic appearance .

Biological Applications

Biochemical Research

this compound is also studied for its biological effects, particularly concerning its acute toxicity in livestock and its role in metabolic processes related to kidney stones formation .

Case Study: Toxicity Studies

Research on sheep showed that this compound can induce acute poisoning symptoms when ingested in significant amounts. This finding underscores the importance of understanding its biological impacts when used in agricultural contexts .

Data Table: Summary of Applications

Mécanisme D'action

Ammonium oxalate exerts its effects through various mechanisms:

Anticoagulant: It prevents blood coagulation by chelating calcium ions, which are essential for the blood clotting process.

Reducing Agent: It donates electrons to other substances, thereby reducing them. This is particularly useful in analytical chemistry for the reduction of metal ions.

Complexation: It forms complexes with metal ions, which can be used to quantify the presence of these ions in various samples.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sodium Oxalate (Na₂C₂O₄)

- Chemical Role: Unlike ammonium oxalate, sodium oxalate is a strong reducing agent in titrations (e.g., standardizing KMnO₄ solutions).

- Biological Impact : Both compounds form calcium oxalate crystals in urinary stones, but sodium oxalate lacks ammonium’s role in stabilizing organic acids in atmospheric particles .

Calcium Oxalate (CaC₂O₄·H₂O and CaC₂O₄·2H₂O)

- Urinary Stones: Calcium oxalate monohydrate and dihydrate dominate upper urinary tract calculi in industrialized regions, whereas this compound is rare in such contexts .

- Analytical Use : this compound selectively precipitates calcium ions without interference from magnesium, unlike direct calcium oxalate methods .

- Physical Properties: Hounsfield density (a CT imaging metric) distinguishes calcium oxalate monohydrate (1,470 HU) from this compound-related compounds like magnesium ammonium phosphate (1,200 HU) .

Magnesium Ammonium Phosphate (MgNH₄PO₄·6H₂O)

- Urinary Stones : Forms "struvite" stones in alkaline urine, contrasting with this compound’s association with acidic conditions .

- Spectral Overlap : In Hounsfield spectral analysis, magnesium ammonium phosphate overlaps with calcium oxalate, complicating differentiation in mixed-composition stones .

Functional and Application-Based Comparisons

Extraction Efficiency

- Soil Analysis : this compound (0.2 M) extracts less arsenic (As) than sequential extraction methods but shows depth-dependent variability. In surface soils, As extraction mirrors the first step of sequential methods, while deeper layers show higher As recovery .

- Pectin Extraction : this compound yields 35.6% pectin from orange peels under optimal conditions (80°C, 0.8% concentration), outperforming the mixing-salting out method (8.1% yield) .

Analytical Methods

- Serum Calcium Analysis : this compound precipitation methods show high precision, with 0.188 mg Ca²⁺ detected in pooled serum samples, comparable to direct methods using acetone-water-acetic acid solvents .

- Iron Speciation : In sediments, Fe extracted by this compound (pH = 3) has a low Fe(HCl)/Fe₀ ratio (0.01–0.05), indicating minimal contribution from organic-bound iron .

Environmental and Industrial Behavior

Atmospheric Interactions

- This compound correlates strongly with sulfate (R² > 0.7) in PM₂.₅, suggesting shared formation pathways (e.g., secondary aerosol production) . Ammonium ions stabilize oxalate in particles, enhancing their role in haze formation .

Data Tables

Table 1: Hounsfield Density Comparison of Urinary Stone Components

| Compound | Hounsfield Density (HU) |

|---|---|

| Calcium Oxalate Monohydrate | 1,470 |

| Calcium Oxalate Dihydrate | 1,520 |

| Magnesium Ammonium Phosphate | 1,200 |

| Anhydrous Uric Acid | 1,090 |

Table 2: Pectin Extraction Efficiency

| Method | Yield (%) | Optimal Conditions |

|---|---|---|

| This compound | 35.6 | 80°C, 0.8% conc., 1.5 h |

| Mixing-Salting Out | 8.1 | 80°C, pH 7, 1.5 h |

Activité Biologique

Ammonium oxalate is a compound with notable biological activities that have been explored in various scientific studies. Its applications range from antioxidant properties to its role in extraction processes, particularly in the food and pharmaceutical industries. This article provides an overview of the biological activity of this compound, including its mechanisms, case studies, and research findings.

This compound is a salt formed from oxalic acid and ammonium hydroxide. It is often used in biochemical applications due to its ability to form complexes with metal ions, which can influence various biological processes. The compound's structure allows it to interact with proteins and polysaccharides, making it useful in extraction and purification protocols.

Antioxidant Activity

Research has indicated that this compound can enhance the antioxidant capacity of certain extracts. For example, a polysaccharide extracted from Phellinus linteus mycelia using this compound demonstrated significant antioxidative properties. This polysaccharide (PL-A11) was shown to enhance antioxidant enzyme activity and reduce malondialdehyde (MDA) levels in aging mice, suggesting potential applications in functional foods and nutraceuticals .

Case Studies

-

Extraction of Pectin

- A study optimized the extraction of pectin from sunflower heads using this compound. The extraction yield was maximized at a concentration of 0.6% (w/v), achieving a peak yield of 9.2%. The mechanism involved converting insoluble calcium pectate into soluble ammonium salts, facilitating easier extraction .

- Antioxidant Polysaccharides

- Crystallization Studies

Table 1: Summary of Biological Activities of this compound

Applications

The biological activities of this compound have led to its use in various fields:

- Food Industry : As an extracting agent for antioxidants and pectins.

- Pharmaceuticals : Potential use in developing antioxidant supplements.

- Material Science : Applications in crystallization processes for producing high-purity compounds.

Q & A

Basic Research Questions

Q. What is the standard method for synthesizing ammonium oxalate in a laboratory setting?

this compound is typically prepared via neutralization of oxalic acid (H₂C₂O₄) with ammonium hydroxide (NH₄OH) or ammonium carbonate ((NH₄)₂CO₃). The reaction proceeds as:

- (NH₄)₂CO₃ + H₂C₂O₄ → (NH₄)₂C₂O₄ + CO₂ + H₂O

- 2NH₄OH + H₂C₂O₄ → (NH₄)₂C₂O₄ + 2H₂O Ensure controlled addition of ammonium sources to avoid excessive foaming (from CO₂ release). The product is crystallized from aqueous solution and dried at low temperatures to prevent decomposition .

Q. How should this compound solutions be prepared for analytical applications?

Dissolve oxalic acid in deionized water first, followed by incremental addition of ammonium hydroxide while stirring. Monitor pH to maintain neutrality (pH ~6.5–7.0). The monohydrate form (C₂H₈N₂O₄·H₂O) is commonly used due to its stability and solubility (~4.5 g/100 mL at 20°C). Filter the solution to remove undissolved impurities before use in titrations or metal-complexation assays .

Q. What role does this compound play in preventing blood coagulation during plasma analysis?

this compound acts as an anticoagulant by chelating calcium ions (Ca²⁺), which are essential for coagulation cascades. Use a 1–2% w/v solution to stabilize blood samples. Note that excess oxalate can interfere with electrolyte measurements; validate with parallel tests using heparin or EDTA .

Advanced Research Questions

Q. How can thermal decomposition kinetics of this compound be studied to optimize its use in synthetic pathways?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals a two-stage decomposition:

- Stage 1 (150–200°C): Dehydration to anhydrous (NH₄)₂C₂O₄.

- Stage 2 (200–300°C): Decomposition to oxamide ((CONH₂)₂) and H₂O, followed by secondary breakdown to CO, CO₂, and NH₃ at higher temperatures. Kinetic parameters (activation energy, reaction order) can be derived using the Kissinger or Flynn-Wall-Ozawa methods. Control heating rates (<5°C/min) to avoid rapid gas evolution .

Q. What methodological considerations are critical for using this compound in selective extraction of amorphous iron oxides in soil science?

this compound (0.2 M, pH 3.0) under dark conditions selectively dissolves amorphous Fe oxides (e.g., ferrihydrite) without attacking crystalline phases (e.g., goethite). Key steps:

- Shake soil-clay fractions (≤2 µm) with the oxalate solution for 2–4 hours.

- Centrifuge and analyze supernatant via ICP-OES or AAS for Fe content. Validate selectivity with X-ray diffraction (XRD) or Mössbauer spectroscopy pre- and post-treatment .

Q. How does this compound influence photochemical reaction outcomes in iodide-containing systems?

In UV-driven photochemical studies, this compound acts as a hole scavenger, inhibiting electron-hole recombination in semiconductor systems (e.g., TiO₂). When paired with KI, it enhances iodine (I₂) generation via:

- C₂O₄²⁻ + h⁺ → CO₂ + intermediates

- 2I⁻ + 2h⁺ → I₂ Design experiments with controlled light wavelengths (e.g., 254 nm UV lamps) and quantify I₂ via UV-Vis spectroscopy (λmax = 450 nm). Monitor pH to avoid oxalate protonation .

Q. What analytical contradictions arise when using permanganate titration to quantify oxalate in this compound solutions?

Permanganate (MnO₄⁻) titration in acidic media can overestimate oxalate due to interference from organic impurities or residual NH₄⁺. Mitigate by:

- Pre-treating samples with cation-exchange resins to remove NH₄⁺.

- Validating with complementary methods (e.g., ion chromatography or gravimetric analysis via CaC₂O₄ precipitation) .

Q. Methodological Best Practices

- Handling & Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in fume hoods to prevent inhalation of decomposition gases (NH₃, CO) .

- Data Validation : Cross-check extraction efficiencies in geochemical studies using citrate-ascorbate or dithionite treatments for crystalline Fe oxides .

- Synthetic Applications : Leverage this compound as a precursor for metal oxalates (e.g., CuC₂O₄) by reacting with metal sulfates in aqueous media .

Propriétés

IUPAC Name |

diazanium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIXEXWLHSRNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889443 | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium oxalate is an odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Pellets or Large Crystals, Water soluble, odorless solid; [CAMEO] Colorless crystals; Exists in anhydrous (1113-38-8) and monohydrate (6009-70-7) forms; The monohydrate is the main commercial form. Also available in 4% solutions and saturated solutions; [CHEMINFO], ODOURLESS COLOURLESS CRYSTALLINE POWDER. | |

| Record name | AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

ORTHORHOMBIC CRYSTALS OR GRANULES; ODORLESS; AQ SOLN IS PRACTICALLY NEUTRAL; PH OF 0.1 MOLAR SOLN: 6.4; 1 G SOL IN 20 ML H2O, 2.6 ML BOILING H2O; SLIGHTLY SOL IN ALCOHOL /MONOHYDRATE/, Solubility in water, g/l at 20 °C: 45 (moderate) | |

| Record name | AMMONIUM OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.5 at 65.3 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.50 | |

| Record name | AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1), 1113-38-8, 14258-49-2 | |

| Record name | AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxalic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PB8MO5U0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM OXALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1036 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.